Acid Stability of Diethyldithiophosphate vs. Xanthate and Dithiocarbamate
A fundamental differentiation of dithiophosphates from the more common xanthate collectors is their superior stability under acidic conditions, a property critical for flotation circuits operating at low pH. A comparative EMF study measured the decomposition of diethyldithiophosphate (aerofloat), xanthate, and diethyldithiocarbamate in strong acid solutions. The study reported that diethyldithiophosphate was 'very stable' with 'no appreciable EMF change observed,' in stark contrast to both xanthate and dithiocarbamate, which underwent extremely rapid decomposition under identical conditions . This stability is also noted in reviews, confirming that dithiophosphates are the 'most difficult to oxidize' among sulfhydryl collectors .
| Evidence Dimension | Chemical stability in strong acid solution |
|---|---|
| Target Compound Data | No appreciable EMF change observed (stable) |
| Comparator Or Baseline | Xanthate and Diethyldithiocarbamate: Extremely rapid decomposition; log k3 (rate constant) for dithiocarbamate = 0.89 |
| Quantified Difference | Qualitative observation of 'very stable' vs. 'extremely rapid decomposition'; rate constant for comparator (log k3 = 0.89) provided for context. |
| Conditions | Acidified aqueous solutions; EMF measurement with silver electrode-SCE couple. |
Why This Matters
This ensures consistent collector performance in acidic flotation circuits where xanthates would rapidly degrade, preventing circuit upsets and reducing reagent waste.
- [1] Matsubara, H., et al. (1973). A Study on the Acid Decomposition Reaction of Sulfhydryl Collectors by the Electromotive Force Method. Journal of the Mining and Metallurgical Institute of Japan, 89(1029), 733-736. View Source
- [2] RU2379116C1 - Method of flotation of sulphide ores of non-ferrous metals. (2008). View Source
